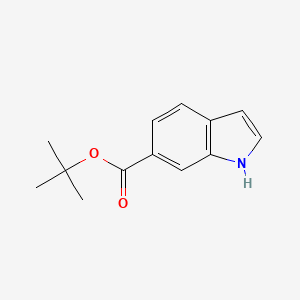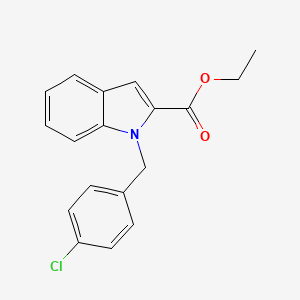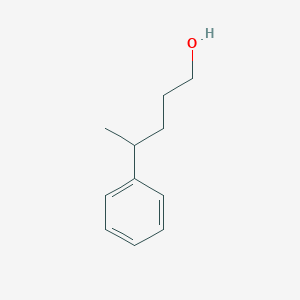
2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a study reported the asymmetric synthesis of an important pharmaceutical intermediate from commercially available D-phenylglycinol . Another study reported the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction .Scientific Research Applications
Chemical Modification and Synthesis
The compound 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone has been utilized in various chemical syntheses and modifications. One study describes a chemoselective debenzylation process involving the selective removal of the 2-hydroxy-1-phenylethyl group from nitrogen in this compound. This process is achieved through a sequence of mesylation, elimination, and hydrolysis without breaking an endocyclic benzylic nitrogen bond (Fains & Vernon, 1997).
Structural Analysis and Derivatives
The structural properties of this compound derivatives have been extensively studied. For example, two isoindolin-1-one derivatives were synthesized using palladium-catalyzed hetero-annulation, demonstrating the versatility of this compound in forming structurally diverse molecules (Kundu et al., 1999).
Biological Activities and Medicinal Chemistry
A significant focus has been placed on the biological activities and potential therapeutic applications of 1-isoindolinone derivatives, which include this compound. These compounds are found in a range of natural products with diverse biological activities and hold promise for treating various chronic diseases. The advancement in synthetic methods for their procurement has spurred new developments in 1-isoindolinone chemistry, suggesting its importance in medicinal chemistry (Upadhyay et al., 2020).
Environmental Aspects
Environmentally friendly synthesis methods for isoindolinone derivatives, including this compound, have been explored. For instance, an eco-benign protocol was developed for producing a series of isoindolinone derivatives efficiently in water, emphasizing the compound's adaptability in green chemistry applications (Shen et al., 2013).
Catalysis and Organic Synthesis
The compound has also been utilized in various catalysis and organic synthesis processes. Research has focused on developing efficient methods for synthesizing isoindolinone derivatives, which have broad applications in organic chemistry and drug development (Niedek et al., 2016).
Future Directions
Properties
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-11-15(12-6-2-1-3-7-12)17-10-13-8-4-5-9-14(13)16(17)19/h1-9,15,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHIHBMXXRPRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331814 | |
| Record name | 2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
199868-84-3 | |
| Record name | 2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)
![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)


![4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3114120.png)



![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3114140.png)

![3-Bromobenzo[d]isothiazole](/img/structure/B3114148.png)
![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)
![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)
